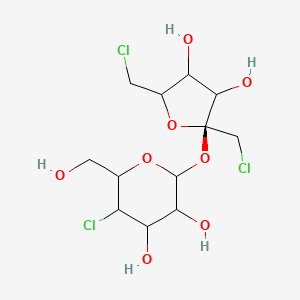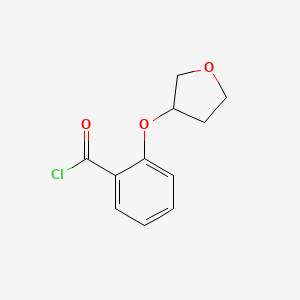
(Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
The synthesis of (Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium typically involves multi-step organic reactions. One common synthetic route includes the reaction of dimethylamine with a suitable nitroalkene under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve cost-effective and efficient production.
Analyse Des Réactions Chimiques
(Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, and specific solvents. The major products formed from these reactions depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
(Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium involves its interaction with molecular targets through its functional groups. The dimethylamino group can interact with nucleophiles, while the nitro group can participate in redox reactions. These interactions can lead to the modulation of biological pathways and the formation of reactive intermediates that exert specific effects.
Comparaison Avec Des Composés Similaires
(Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium can be compared with similar compounds such as:
N-(3-(dimethylamino)propylidene)-N-methylmethanaminium: Lacks the nitro group, resulting in different reactivity and applications.
N-(3-(dimethylamino)-2-nitropropylidene)-N-methylmethanaminium: Has a different alkylidene moiety, affecting its chemical properties
Propriétés
Formule moléculaire |
C7H14N3O2+ |
|---|---|
Poids moléculaire |
172.21 g/mol |
Nom IUPAC |
[3-(dimethylamino)-2-nitroprop-2-enylidene]-dimethylazanium |
InChI |
InChI=1S/C7H14N3O2/c1-8(2)5-7(10(11)12)6-9(3)4/h5-6H,1-4H3/q+1 |
Clé InChI |
LUXZCJFDGCQXHR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=C(C=[N+](C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-carbamimidoyl-4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14802143.png)



![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(pyrrolidin-1-ylsulfonyl)aniline](/img/structure/B14802160.png)
![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B14802165.png)
![5-[[1-(Naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14802168.png)
![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14802169.png)



![N-{4-[(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}benzamide](/img/structure/B14802195.png)
![(1S,2R,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one;hydrate](/img/structure/B14802208.png)
![3,3'-dimethyl-N,N'-bis[(E)-(5-nitrothiophen-2-yl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14802209.png)
